N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazolopyridazine moiety, and a piperazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This can be achieved by reacting 3-methyl-1,2,4-triazole with a suitable pyridazine derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,5-dichlorobenzene as a starting material.
Formation of the Piperazine Carboxamide: The final step involves the coupling of the triazolopyridazine intermediate with piperazine-1-carboxylic acid or its derivatives under appropriate coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
- N-(2,5-dichlorophenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Uniqueness
N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazolopyridazine moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a piperazine moiety linked to a triazole-pyridazine framework, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dichlorophenyl group and a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin moiety. The synthesis typically involves multi-step reactions that utilize precursors such as dichlorophenyl derivatives and triazole-containing intermediates. A common synthetic route includes:
- Formation of Triazole Ring : Utilizing hydrazine derivatives to form the triazole ring.
- Piperazine Linkage : Coupling the triazole derivative with a piperazine moiety through carboxamide formation.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that pyridazinone derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential activity against pathogens such as E. coli and Staphylococcus aureus .
- Antifungal Properties : Similar derivatives have demonstrated antifungal activity against various strains, indicating that this compound may also possess such effects.
Anticancer Activity
The triazole and pyridazine components are associated with anticancer properties. In vitro studies have revealed:
- Cytotoxic Effects : Compounds derived from similar scaffolds have shown promising cytotoxicity against human cancer cell lines. For instance, specific derivatives have been reported to induce apoptosis in cancer cells through pathways involving PARP-1 inhibition .
Neuropharmacological Effects
The piperazine moiety is often linked to neuropharmacological activities:
- Acetylcholinesterase Inhibition : Compounds containing piperazine and pyridazine rings have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease therapies .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of pyridazinone derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications in the structure significantly enhanced their antibacterial properties against E. coli .
- Anticancer Evaluation : Research involving triazolo-pyridazine derivatives showed that certain modifications led to increased cytotoxicity against various cancer cell lines. Notably, compounds exhibiting dual inhibition of EGFR and PARP-1 pathways demonstrated IC50 values as low as 0.33 μM .
Summary of Biological Activities
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N7O/c1-11-21-22-15-4-5-16(23-26(11)15)24-6-8-25(9-7-24)17(27)20-14-10-12(18)2-3-13(14)19/h2-5,10H,6-9H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFZUDHIQIVDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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